4-Benzylcyclohex-2-en-1-ol
Description
4-Benzylcyclohex-2-en-1-ol is a substituted cyclohexenol derivative characterized by a benzyl group at the 4-position and a conjugated double bond between C2 and C2. This structure confers unique chemical properties, such as increased acidity of the hydroxyl group due to conjugation with the double bond, and steric effects from the benzyl substituent. The compound’s applications may span pharmaceutical intermediates or chiral building blocks in organic synthesis, though specific uses require further exploration.
Properties
CAS No. |
136559-09-6 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-benzylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C13H16O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-6,8,12-14H,7,9-10H2 |
InChI Key |
CSTJWPJIJRVQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=CC1CC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between 4-Benzylcyclohex-2-en-1-ol and selected analogues:
Key Observations :
- Electronic Effects : The benzyl group in this compound acts as an electron-donating group via hyperconjugation, stabilizing adjacent carbocations or radicals. In contrast, the phenyl group in 1-Benzyl-4-phenylcyclohexan-1-ol exerts electron-withdrawing effects, altering reaction pathways in nucleophilic substitutions .
- Steric Considerations : The position of the benzyl group (C4 vs. C1) significantly impacts accessibility to the hydroxyl group. For example, 1-Benzyl-4-phenylcyclohexan-1-ol’s C1 benzyl substituent may hinder reactions at the hydroxyl site compared to this compound .
- Solubility and Stability : Branched alkyl chains, as in 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol, reduce polarity and increase hydrophobicity, limiting aqueous solubility. The conjugated double bond in this compound enhances stability against oxidation compared to saturated analogues .
Reactivity Differences :
- The conjugated enol structure in this compound facilitates Diels-Alder reactions or electrophilic additions at the double bond. Saturated analogues lack this reactivity.
- Safety data for 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol highlight handling precautions (e.g., physician consultation upon exposure), suggesting higher toxicity compared to benzyl-substituted variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
